molecular formula C17H10F4N2OS B12137617 (2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12137617
M. Wt: 366.3 g/mol
InChI Key: UYVTZEDGWCMKKH-ZSOIEALJSA-N
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Description

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a planar heterocyclic core with substituents at positions 2 and 3. Its molecular formula is C₁₉H₁₅F₃N₂O₃S (CAS: 488129-51-7), featuring a 4-fluorobenzylidene group at position 5 and a 3-(trifluoromethyl)phenylimino group at position 2 . The compound is synthesized via a condensation reaction between substituted benzaldehydes and thiazolidinone precursors, typically under reflux conditions with acetic acid and sodium acetate .

Properties

Molecular Formula

C17H10F4N2OS

Molecular Weight

366.3 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10F4N2OS/c18-12-6-4-10(5-7-12)8-14-15(24)23-16(25-14)22-13-3-1-2-11(9-13)17(19,20)21/h1-9H,(H,22,23,24)/b14-8-

InChI Key

UYVTZEDGWCMKKH-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Cyclocondensation Step : A thiourea derivative (e.g., 3-(trifluoromethyl)phenylthiourea) reacts with an α-halo carbonyl compound (e.g., chloroacetic acid) in ethanol under reflux to form the thiazolidin-4-one ring.

  • Knoevenagel Condensation : The intermediate undergoes condensation with 4-fluorobenzaldehyde in the presence of a base (e.g., piperidine) to introduce the benzylidene group.

Key Conditions :

  • Solvent : Ethanol or aqueous ethanol.

  • Catalyst : Piperidine (0.5–1.0 equiv) for base-mediated deprotonation.

  • Temperature : Reflux (78–80°C) for 6–8 hours.

  • Yield : 65–78% after recrystallization.

Advantages and Limitations

  • Advantages :

    • Single-step purification reduces losses.

    • High regioselectivity for the (2E,5Z) isomer due to steric and electronic effects of the 4-fluoro and trifluoromethyl groups.

  • Limitations :

    • Competing side reactions may form (2Z,5E) isomers, requiring chromatographic separation.

Sequential Two-Step Synthesis with Intermediate Isolation

For improved stereochemical control, a two-step protocol isolates the thiazolidin-4-one intermediate before introducing the benzylidene group.

Step 1: Thiazolidin-4-One Formation

Reactants :

  • 3-(Trifluoromethyl)phenyl isothiocyanate and ethyl chloroacetate.
    Conditions :

  • Solvent : Dry toluene under nitrogen.

  • Catalyst : Triethylamine (1.2 equiv).

  • Temperature : 60°C for 4 hours.
    Intermediate : 2-{[3-(Trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one (yield: 82%).

Stereochemical Analysis

X-ray crystallography confirms the (2E,5Z) configuration, where the 4-fluorophenyl and trifluoromethyl groups adopt anti-periplanar orientations to minimize steric clash.

Green Chemistry Approaches Using Solvent-Free Conditions

Recent advancements prioritize eco-friendly protocols to minimize waste and energy consumption.

Solvent-Free Mechanochemical Synthesis

Reactants :

  • 3-(Trifluoromethyl)phenylthiourea, chloroacetic acid, and 4-fluorobenzaldehyde.
    Conditions :

  • Grinding Agent : Silica gel (200 mesh).

  • Catalyst : Vanadyl sulfate (VOSO₄, 5 mol%).

  • Time : 45 minutes at room temperature.
    Yield : 68% with 95% stereopurity.

Microwave-Assisted Synthesis

Reactants : Same as above.
Conditions :

  • Power : 300 W.

  • Temperature : 100°C.

  • Time : 15 minutes.
    Yield : 72% with reduced isomerization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Stereopurity (%) Eco-Friendliness
One-Pot Multicomponent65–786–8 hours85–90Moderate
Sequential Two-Step70–757 hours92–95Low
Solvent-Free Mechano6845 minutes95High
Microwave-Assisted7215 minutes93High

Key Observations :

  • Microwave and mechanochemical methods offer superior green metrics but require specialized equipment.

  • The two-step method achieves higher stereopurity at the cost of solvent use.

Critical Factors Influencing Reaction Outcomes

Role of Substituents

  • The electron-withdrawing trifluoromethyl group enhances electrophilicity at the imino carbon, accelerating cyclocondensation.

  • The 4-fluoro substituent directs Knoevenagel condensation via resonance stabilization of the intermediate enolate.

Catalytic Systems

  • Piperidine : Facilitates deprotonation in Knoevenagel steps but may cause epimerization at C5.

  • VOSO₄ : Lewis acid catalysts improve mechanochemical yields by polarizing carbonyl groups .

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Position 5 (Benzylidene Group)

The benzylidene substituent at position 5 significantly influences electronic and steric properties:

  • 2,4-Dimethoxybenzylidene (): Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This may reduce reactivity compared to the fluorine-substituted analog .
  • 4-Methoxybenzylidene (): Similar to 2,4-dimethoxy analogs but with reduced steric hindrance .

Substituent Analysis at Position 2 (Imino Group)

The imino group at position 2 modulates lipophilicity and binding affinity:

  • 3-(Trifluoromethyl)phenylimino (target compound): The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring interactions with hydrophobic protein pockets .
  • 2-Chlorophenylimino (): Chlorine provides moderate electron-withdrawing effects but may increase molecular weight and polar surface area .
  • 3-Bromophenylimino (): Bromine’s larger atomic radius increases steric bulk, possibly hindering molecular packing .

Structural and Crystallographic Insights

  • Planarity of the Thiazolidinone Core: Similar to other rhodanine derivatives (e.g., ), the heterocyclic ring in the target compound is planar, facilitating π-π stacking interactions .
  • Dihedral Angles: Substitutents influence dihedral angles between aromatic rings. For example, in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), dihedral angles between the thiazolidinone ring and benzylidene group are ~79°, whereas methoxy or trifluoromethyl groups may alter this geometry .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Benzylidene Substituent Imino Substituent Molecular Weight Key Properties Reference
Target Compound 4-Fluoro 3-(Trifluoromethyl)phenyl 408.4 High lipophilicity
(2E,5Z)-2-(2-Chlorophenylimino)-... 4-Fluoro 2-Chlorophenyl 335.8 Moderate polarity
(2E,5Z)-5-(2,4-Dimethoxybenzylidene)... 2,4-Dimethoxy 3-(Trifluoromethyl)phenyl 408.4 Enhanced electron density
(5Z)-5-(3-Fluorobenzylidene)-... 3-Fluoro 4-Hydroxyphenyl 314.3 Hydrogen-bonding capability

Implications of Substituent Variations

  • Biological Activity : Trifluoromethyl and fluorine substituents are associated with enhanced bioactivity due to improved metabolic stability and target binding .
  • Solubility : Electron-withdrawing groups (e.g., -CF₃) may reduce aqueous solubility compared to hydroxyl or methoxy analogs .
  • Crystallinity : Methoxy and hydroxy groups facilitate intermolecular hydrogen bonding, influencing crystal packing and melting points .

Biological Activity

The compound (2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a thiazolidine ring with a 4-fluorobenzylidene moiety and a trifluoromethylphenyl group. Its molecular formula is C17H14F4N2OSC_{17}H_{14}F_4N_2OS with a molecular weight of 366.3 g/mol. The presence of fluorine atoms enhances its chemical stability and lipophilicity, which are crucial for biological activity.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. For instance, studies on related thiazolidinones have demonstrated their efficacy against various cancer cell lines, including glioblastoma and breast cancer cells. The compound's structural characteristics suggest potential interactions with key molecular targets involved in cancer progression.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-oneLN229 (glioblastoma)TBD
Thiazolidinone Derivative AMCF-7 (breast cancer)10
Thiazolidinone Derivative BA549 (lung cancer)15

Note: TBD = To Be Determined based on future studies.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazolidine ring may interact with enzymes or receptors involved in cellular signaling pathways that regulate cell proliferation and apoptosis.

  • Enzyme Inhibition : Thiazolidinones have been shown to inhibit various enzymes that play roles in tumor growth.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of pro-apoptotic factors.

Structure-Activity Relationship

The presence of fluorine substituents in the compound is believed to enhance its biological activity by improving binding affinity to target proteins. Computational docking studies have indicated favorable interactions between this compound and key targets such as AURKA and VEGFR-2, which are critical in cancer biology.

Table 2: Binding Affinities of Thiazolidinone Derivatives

CompoundAURKA Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-oneTBDTBD
Thiazolidinone Derivative A-9.0-8.7
Thiazolidinone Derivative B-8.9-9.0

Case Studies

A recent study evaluated the anticancer efficacy of thiazolidinone derivatives using various assays such as MTT and colony formation tests. The results indicated that compounds structurally similar to (2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one exhibited promising cytotoxic effects against glioblastoma cells.

Q & A

Q. What are the critical considerations for synthesizing (2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step procedures optimized for regioselectivity and stereochemical control. Key steps include:
  • Condensation Reactions : Use of 4-fluorobenzaldehyde and 3-(trifluoromethyl)aniline precursors under acidic conditions to form the imine intermediate .
  • Thiazolidinone Ring Formation : Cyclization with thioglycolic acid or derivatives, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the Z/E isomers .
    Optimization Parameters :
  • Catalyst choice (e.g., p-toluenesulfonic acid accelerates imine formation).
  • Reaction time (6–12 hours for cyclization to minimize by-products).
  • Solvent polarity adjustments to enhance crystallinity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the thiazolidinone ring (C=O at ~170 ppm), fluorobenzylidene (aromatic protons at 7.2–7.8 ppm), and trifluoromethylphenyl imino group (CF₃ at ~120 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves stereochemistry and confirms Z/E configurations at C2 and C5 .
  • Mass Spectrometry (HRMS) : Validates molecular weight (366.3 g/mol) and isotopic patterns (e.g., fluorine and sulfur signatures) .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, though challenges arise due to low crystallinity in polar solvents .

Advanced Research Questions

Q. What computational strategies are employed to predict biological targets and binding mechanisms of this thiazolidinone derivative?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Schrödinger) : Screens against targets like PPAR-γ (anti-diabetic) or COX-2 (anti-inflammatory) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) and identifies key interactions (e.g., hydrogen bonds with fluorobenzylidene) .
  • Pharmacophore Modeling : Maps electrostatic and hydrophobic features to prioritize analogues with enhanced affinity .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. antimicrobial potency) across studies?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., RAW264.7 for inflammation; MIC against S. aureus for antimicrobial tests) to reduce variability .
  • SAR Analysis : Compare substituent effects (e.g., replacing 4-fluoro with 4-chloro alters lipophilicity [ClogP 3.2 → 3.8], impacting membrane permeability) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges: 5–20 μM for COX-2 inhibition vs. 50–100 μM for antimicrobial activity) .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups at the thiazolidinone carbonyl to enhance solubility (e.g., phosphate prodrugs increase aqueous solubility by 10-fold) .
  • Lipinski’s Rule Compliance : Adjust substituents (e.g., reduce MW < 500; logP < 5) while retaining activity. Current parameters: MW 366.3, ClogP 3.5 .
  • Metabolic Stability : Liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes) guide structural modifications (e.g., replacing trifluoromethyl with cyano reduces CYP450 metabolism) .

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